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Abstract
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and

survival. One of the key metabolic adaptations is an increased dependence on glutamine, a

phenomenon termed "glutamine addiction."[1] Glutaminase (GLS), particularly the kidney-type

isoform (GLS1), is a critical enzyme in the glutaminolytic pathway, catalyzing the conversion of

glutamine to glutamate.[2][3] This process provides cancer cells with essential metabolic

intermediates for energy production, biosynthesis, and redox homeostasis.[1][3] CB-839

(Telaglenastat) is a first-in-class, potent, selective, and orally bioavailable inhibitor of GLS1.[4]

[5] By blocking glutaminase activity, CB-839 disrupts glutamine metabolism, leading to cancer

cell death and tumor growth inhibition.[6] This technical guide provides an in-depth overview of

CB-839, including its mechanism of action, preclinical and clinical data, and detailed

experimental protocols for its characterization.

Introduction: The Role of Glutaminase in Cancer
Metabolism
Many tumor cells are highly dependent on glutamine as a primary source of carbon and

nitrogen to fuel the tricarboxylic acid (TCA) cycle and for the synthesis of essential

macromolecules like nucleotides, amino acids, and lipids.[1][3] Glutaminase 1 (GLS1) is the

rate-limiting enzyme in glutaminolysis and is frequently overexpressed in a variety of cancers,
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correlating with poor prognosis.[1][3] GLS1 exists in two splice variants, KGA and GAC, both of

which are targeted by CB-839.[4] Inhibition of GLS1 represents a promising therapeutic

strategy to selectively target the metabolic vulnerability of cancer cells.

CB-839 (Telaglenastat): A Selective GLS1 Inhibitor
CB-839 is a novel, orally bioavailable small molecule that acts as a selective, reversible, and

allosteric inhibitor of both splice variants of GLS1.[4][7]

Chemical Structure
Chemical Name: N-[5-[4-[6-[[2-[3-(trifluoromethoxy)phenyl]acetyl]amino]-3-

pyridazinyl]butyl]-1,3,4-thiadiazol-2-yl]-2-pyridineacetamide[8]

Molecular Formula: C₂₆H₂₄F₃N₇O₃S[9]

Molecular Weight: 571.58 g/mol [9]

Mechanism of Action
CB-839 binds to and inhibits GLS1, preventing the conversion of glutamine to glutamate.[6]

This blockade of glutaminolysis has several downstream effects on cancer cells:

Depletion of TCA Cycle Intermediates: By reducing the production of glutamate, which is a

precursor to the TCA cycle intermediate α-ketoglutarate, CB-839 impairs anaplerosis,

leading to decreased energy production.[1]

Inhibition of Biosynthesis: The lack of glutamine-derived carbon and nitrogen hinders the

synthesis of nucleotides, non-essential amino acids, and fatty acids, which are crucial for

rapidly dividing cells.[1]

Induction of Oxidative Stress: Glutamate is a precursor for the synthesis of glutathione

(GSH), a major intracellular antioxidant.[1] By depleting glutamate, CB-839 compromises

GSH synthesis, rendering cancer cells more susceptible to oxidative damage and apoptosis.

[1][10]

The following diagram illustrates the central role of GLS1 in cancer cell metabolism and the

point of intervention for CB-839.
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Caption: Glutaminolysis pathway and CB-839's point of inhibition.

Quantitative Data
In Vitro Potency of CB-839
The half-maximal inhibitory concentration (IC₅₀) of CB-839 has been determined in various

cancer cell lines, demonstrating its potent anti-proliferative activity.
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Cell Line Cancer Type IC₅₀ (nM) Reference

Recombinant Human

GAC
- 24 [11]

Endogenous

Glutaminase (mouse

kidney)

- 23 [4]

Endogenous

Glutaminase (mouse

brain)

- 28 [4]

HCC1806
Triple-Negative Breast

Cancer
55

MDA-MB-231
Triple-Negative Breast

Cancer
19

A549
Non-Small Cell Lung

Cancer
26 [4]

CAKI-1 Renal Cell Carcinoma 40 [4]

HCT-116 Colorectal Carcinoma 28 [4]

NCI-H460
Non-Small Cell Lung

Cancer
36 [4]

CT-26 Colorectal Carcinoma 420 [4]

Preclinical Pharmacokinetics of CB-839
Pharmacokinetic studies in preclinical models have shown that CB-839 is orally bioavailable.

Species Dose Tₘₐₓ (hours) t½ (hours) Reference

Mouse 200 mg/kg (oral) 4 ~4 [12][13]

Patient (Phase 1) 800 mg BID 4.0 4.2 [14]
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In Vivo Efficacy of CB-839
CB-839 has demonstrated significant anti-tumor activity in various xenograft models, both as a

single agent and in combination with other therapies.

Xenograft
Model

Cancer Type Treatment
Tumor Growth
Inhibition (TGI)

Reference

Patient-Derived

TNBC

Triple-Negative

Breast Cancer

CB-839 (200

mg/kg, p.o.)
Significant

JIMT-1
HER2+ Breast

Cancer

CB-839 (200

mg/kg, p.o.)
54% [5]

JIMT-1
HER2+ Breast

Cancer

CB-839 +

Paclitaxel
100% [5]

HN5

Head and Neck

Squamous Cell

Carcinoma

CB-839 (200

mg/kg, p.o.)

94.9% (vs.

vehicle)
[15]

CAL-27

Head and Neck

Squamous Cell

Carcinoma

CB-839 +

Ionizing

Radiation

Significant

reduction vs.

monotherapy

[15]

Experimental Protocols
Glutaminase (GLS1) Activity Assay
This protocol is adapted from a commercially available GLS1 inhibitor screening assay kit.[5]

Objective: To measure the enzymatic activity of GLS1 and the inhibitory effect of CB-839.

Materials:

Purified recombinant GLS1 enzyme

L-Glutamine (substrate)

NAD⁺
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Coupling reagent (e.g., glutamate dehydrogenase)

GLS1 assay buffer

CB-839

96-well black microplate

Fluorescent microplate reader

Procedure:

Prepare 1X GLS1 Buffer: Dilute the stock buffer and add DTT to the final recommended

concentration.

Prepare Enzyme Solution: Dilute the purified GLS1 enzyme in 1X GLS1 buffer to the desired

concentration.

Prepare Inhibitor Solutions: Prepare serial dilutions of CB-839 in the appropriate buffer.

Assay Plate Setup:

To the wells, add the test inhibitor (CB-839) or vehicle control.

Add the diluted GLS1 enzyme to all wells except the "Blank" control.

Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for inhibitor

binding.

Prepare Substrate Solution: Prepare a solution containing L-Glutamine and NAD⁺ in 1X

GLS1 buffer.

Initiate the Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

Kinetic Measurement: Immediately begin reading the fluorescence at an excitation of 340 nm

and an emission of 460 nm, taking readings every minute for a set duration.
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Data Analysis: Calculate the rate of reaction for each well and determine the percent

inhibition of GLS1 activity by CB-839. Calculate the IC₅₀ value by plotting the percent

inhibition against the logarithm of the inhibitor concentration.

Start
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Enzyme to Plate
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Inhibitor Binding
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Caption: Workflow for the GLS1 activity assay.

Cell Viability Assay (CellTiter-Glo®)
This protocol is a standard procedure for assessing cell viability using the CellTiter-Glo®

Luminescent Cell Viability Assay.[1][16][17]

Objective: To determine the effect of CB-839 on the viability of cancer cells.

Materials:

Cancer cell line of interest

Complete cell culture medium

CB-839

Opaque-walled 96-well plates

CellTiter-Glo® Reagent

Luminometer

Procedure:

Cell Seeding:

Harvest and count the cells.

Seed the cells in an opaque-walled 96-well plate at a predetermined density (e.g., 2,000-

10,000 cells/well) in 100 µL of complete medium.

Include wells with medium only for background measurement.

Incubate overnight to allow for cell attachment.

Compound Treatment:

Prepare serial dilutions of CB-839 in complete medium.
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Add the diluted CB-839 or vehicle control to the appropriate wells.

Incubate for the desired treatment duration (e.g., 72 hours).

Assay Procedure:

Equilibrate the plate to room temperature for approximately 30 minutes.

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in

each well (e.g., 100 µL).

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measurement: Measure the luminescence using a plate luminometer.

Data Analysis:

Subtract the average background luminescence from all readings.

Normalize the data to the vehicle-treated control wells (100% viability).

Plot the percentage of cell viability against the logarithm of the CB-839 concentration to

determine the IC₅₀ value.
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Caption: Workflow for the CellTiter-Glo® cell viability assay.
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In Vivo Xenograft Study
This protocol is a general guideline for conducting in vivo efficacy studies of CB-839 in a mouse

xenograft model.[18][19]

Objective: To evaluate the anti-tumor activity of CB-839 in vivo.

Materials:

Immunocompromised mice (e.g., athymic nude mice)

Cancer cell line of interest

Matrigel (optional)

CB-839 formulation for oral gavage

Vehicle control

Calipers for tumor measurement

Procedure:

Tumor Implantation:

Harvest and resuspend the cancer cells in a suitable medium (e.g., PBS), potentially

mixed with Matrigel.

Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of each

mouse.

Tumor Growth and Randomization:

Monitor the mice for tumor growth.

Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice

into treatment and control groups.

Treatment Administration:
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Administer CB-839 (e.g., 200 mg/kg) or vehicle control orally (p.o.) via gavage, typically

twice daily (BID).

Continue treatment for the duration of the study.

Tumor Measurement and Monitoring:

Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).

Calculate the tumor volume using the formula: (Length x Width²) / 2.

Monitor the body weight of the mice as an indicator of toxicity.

Study Endpoint and Analysis:

The study may be terminated when the tumors in the control group reach a maximum

allowable size.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamics).

Compare the tumor growth rates between the treatment and control groups to determine

the anti-tumor efficacy of CB-839.

Clinical Development
CB-839 (Telaglenastat) has been evaluated in multiple clinical trials for various solid tumors

and hematological malignancies, both as a monotherapy and in combination with other anti-

cancer agents.[20][21][22][23][24][25][26] The clinical trial NCT02071862 was a Phase 1/2

study that evaluated the safety, pharmacokinetics, and pharmacodynamics of CB-839 in

patients with advanced solid tumors.[12][20][21][22][23][24][25][26] The recommended Phase 2

dose (RP2D) was determined to be 800 mg twice daily.[21]

Conclusion
CB-839 is a promising therapeutic agent that targets a key metabolic vulnerability of cancer

cells. Its high selectivity and potency for GLS1, coupled with its oral bioavailability, make it an

attractive candidate for the treatment of various glutamine-dependent cancers. Preclinical and
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clinical data have demonstrated its anti-tumor activity and a manageable safety profile. Further

investigation into combination therapies and predictive biomarkers will be crucial for optimizing

the clinical application of CB-839.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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